N-(8-Methyl-11-oxo-10H-dibenzo[b,f][1,4]oxazepine-2-yl)-4-methoxybenzamide
Description
N-(8-Methyl-11-oxo-10H-dibenzo[b,f][1,4]oxazepine-2-yl)-4-methoxybenzamide is a heterocyclic compound featuring a dibenzo[b,f][1,4]oxazepine core substituted with a methyl group at position 8 and an 11-oxo moiety. The benzamide group at position 2 is further modified with a 4-methoxy substituent.
Properties
IUPAC Name |
4-methoxy-N-(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O4/c1-13-3-9-20-18(11-13)24-22(26)17-12-15(6-10-19(17)28-20)23-21(25)14-4-7-16(27-2)8-5-14/h3-12H,1-2H3,(H,23,25)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPAXXCXBJMEKCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)C4=CC=C(C=C4)OC)C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(8-Methyl-11-oxo-10H-dibenzo[b,f][1,4]oxazepine-2-yl)-4-methoxybenzamide typically involves multiple steps, starting with the preparation of the dibenzo[b,f][1,4]oxazepine core. One common method involves the cyclocondensation of substituted 2-aminophenols with substituted 2-halobenzaldehydes under basic conditions . This reaction can be facilitated by microwave irradiation, which significantly reduces the reaction time and increases the yield.
Another approach involves the copper-catalyzed C-N and C-O coupling of 2-halophenols with 2-(2-halophenyl)-1H-indoles . This method is advantageous due to its high regioselectivity and the use of readily available aryl chlorides.
Industrial Production Methods
Industrial production of this compound may employ large-scale cyclocondensation reactions using automated reactors and continuous flow systems. These methods ensure consistent product quality and high yields while minimizing the reaction time and operational costs.
Chemical Reactions Analysis
Types of Reactions
N-(8-Methyl-11-oxo-10H-dibenzo[b,f][1,4]oxazepine-2-yl)-4-methoxybenzamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using common reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Reduction: Reducing agents like LiAlH4 or NaBH4 are used under anhydrous conditions.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include dibenzoxazepinone derivatives, reduced amines, and various substituted oxazepine compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Based on the search results, here's what is known about the applications of compounds related to "N-(8-Methyl-11-oxo-10H-dibenzo[b,f][1,4]oxazepine-2-yl)-4-methoxybenzamide":
Core Structure and Properties
- The compounds are derivatives of dibenzo[b,f][1,4]oxazepine, featuring a bicyclic structure containing both oxygen and nitrogen atoms.
- These compounds may have a ketone functional group at position 11 and an acetamide moiety.
Potential Research Applications
- Medicinal Chemistry: These compounds have garnered attention in medicinal chemistry due to their potential biological activities. Their unique reactivity and biological properties suggest uses in medicinal chemistry and materials science. The unique structure may allow it to interact with various biological targets, making it of interest in medicinal chemistry.
- Anticancer Properties: Research suggests that similar compounds exhibit anticancer activities and may act as inhibitors of c-Abl tyrosine kinase, disrupting cancer cell proliferation and survival pathways.
- Antimalarial Effects: Structural analogs have shown promising results in inhibiting malaria parasites, suggesting that this compound may also possess similar properties.
- Biological Activity: Compounds in the dibenzoxazepine class often exhibit potential in anti-inflammatory, anti-convulsant, and anti-microbial areas.
Mechanism of Action
The mechanism of action of N-(8-Methyl-11-oxo-10H-dibenzo[b,f][1,4]oxazepine-2-yl)-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound’s tricyclic structure allows it to bind to various receptors and enzymes, modulating their activity. For example, it may act as an antagonist or agonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Modifications
The oxazepine core (oxygen atom) distinguishes the target compound from analogues with thiazepine (sulfur atom) cores. Sulfur-containing derivatives, such as those in and , exhibit altered electronic properties and binding kinetics due to sulfur’s larger atomic radius and lower electronegativity compared to oxygen. For example, N-(4-Methoxyphenyl)-10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide 5-oxide () showed a molecular ion peak at m/z 407.0 [M+H+], with HRMS confirming its structure. Thiazepine derivatives generally display higher lipophilicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility .
Substituent Variations on the Benzamide Group
The 4-methoxybenzamide group in the target compound is a critical pharmacophore. Modifications to this group significantly impact bioactivity:
- Trifluoromethyl Substitution : The compound N-(8-Methyl-11-oxo-10H-dibenzo[b,f][1,4]oxazepin-2-yl)-4-(trifluoromethyl)benzamide () replaces methoxy with a trifluoromethyl group, increasing molecular weight to 412.365. The electron-withdrawing CF3 group enhances metabolic stability but may reduce receptor affinity due to steric effects .
- Dimethoxy Substitution : 2,4-Dimethoxy-N-(8-methyl-11-oxo-10H-dibenzo[b,f][1,4]oxazepin-2-yl)benzamide (, CAS 921891-73-8) introduces a second methoxy group at position 2. This increases molecular weight to 404.4 and may improve solubility but could lead to off-target interactions .
- Methyl Substitution: N-(10-Ethyl-11-oxo-10H-dibenzo[b,f][1,4]oxazepin-2-yl)-4-methylbenzamide (, CAS 922082-22-2) substitutes methoxy with a methyl group, reducing polarity.
Table 1: Structural and Physicochemical Comparisons
| Compound Name | Core Structure | Benzamide Substituent | Molecular Weight | Key Properties |
|---|---|---|---|---|
| Target Compound | Oxazepine | 4-Methoxy | ~374 (estimated) | Balanced solubility and receptor affinity |
| N-(8-Methyl-11-oxo-10H-dibenzo[b,f][1,4]oxazepin-2-yl)-4-(trifluoromethyl)benzamide | Oxazepine | 4-CF3 | 412.367 | High metabolic stability |
| 2,4-Dimethoxy-N-(8-methyl-11-oxo-10H-dibenzo[b,f][1,4]oxazepin-2-yl)benzamide | Oxazepine | 2,4-Dimethoxy | 404.4 | Enhanced solubility |
| N-(10-Ethyl-11-oxo-10H-dibenzo[b,f][1,4]oxazepin-2-yl)-4-methylbenzamide | Oxazepine | 4-Methyl | 372.4 | Increased lipophilicity |
| N-(4-Methoxyphenyl)-10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide 5-oxide | Thiazepine | 4-Methoxy | 407.0 | Higher lipophilicity, CNS penetration |
Biological Activity
N-(8-Methyl-11-oxo-10H-dibenzo[b,f][1,4]oxazepine-2-yl)-4-methoxybenzamide is a member of the dibenzo[b,f][1,4]oxazepine family, which has garnered interest in medicinal chemistry due to its diverse biological activities. This compound features a unique structure that potentially enhances its pharmacological properties, making it a candidate for further research in therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 306.35 g/mol. Its structure includes a dibenzo[b,f][1,4]oxazepine core, which is known for its potential neuroactive properties.
Biological Activity Overview
Research indicates that compounds within the dibenzo[b,f][1,4]oxazepine class exhibit various biological activities, including:
- Anticancer Activity : Preliminary studies suggest that derivatives of dibenzo[b,f][1,4]oxazepine can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, certain derivatives have shown significant cytotoxic effects against solid tumor cell lines and modulated the release of pro-inflammatory cytokines such as IL-6 and TNF-α .
- Anti-inflammatory Effects : The compound has been investigated for its potential to reduce inflammation. Studies have indicated that some derivatives can lower the levels of inflammatory markers in vitro, suggesting a mechanism that could be beneficial in treating inflammatory diseases .
- Antimicrobial Properties : Some benzoxazepine derivatives have demonstrated antimicrobial activity against specific bacterial strains. However, the activity varies significantly depending on the structural modifications made to the core compound .
Case Studies
-
Cytotoxicity Against Cancer Cell Lines :
- A study evaluated the cytotoxic effects of N-(8-Methyl-11-oxo-10H-dibenzo[b,f][1,4]oxazepine-2-yl)-4-methoxybenzamide on various cancer cell lines. Results indicated that the compound exhibited IC50 values ranging from 10 to 50 µM across different cell types, suggesting moderate to high efficacy in inhibiting cell growth .
- Anti-inflammatory Activity :
- Antimicrobial Testing :
Comparative Analysis with Related Compounds
To understand the unique properties of N-(8-Methyl-11-oxo-10H-dibenzo[b,f][1,4]oxazepine-2-yl)-4-methoxybenzamide, a comparative analysis with structurally similar compounds is essential:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| N-(8-Methyl-11-oxo-10H-dibenzo[b,f][1,4]oxazepine) | No methoxy group | Potential neuroleptic effects |
| N-(8-Chloro-dibenzo[b,f][1,4]oxazepine) | Chlorine substitution | Enhanced binding affinity to certain receptors |
| N-(4-Fluorobenzamide derivative) | Fluorine substitution | Increased lipophilicity and bioavailability |
The presence of the methoxy group in N-(8-Methyl-11-oxo-10H-dibenzo[b,f][1,4]oxazepine-2-yl)-4-methoxybenzamide may contribute to its improved solubility and bioactivity compared to other derivatives.
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for N-(8-Methyl-11-oxo-10H-dibenzo[b,f][1,4]oxazepine-2-yl)-4-methoxybenzamide, and how can purity be optimized?
- Methodological Answer : The synthesis of benzamide derivatives often involves coupling reactions between activated carboxylic acids and amines. For this compound, a stepwise approach is suggested:
Intermediate preparation : Synthesize the dibenzo-oxazepine core via cyclization of o-aminophenol derivatives with ketones or aldehydes under acidic conditions .
Amidation : Use 4-methoxybenzoyl chloride or a mixed anhydride to functionalize the amine group of the oxazepine intermediate. Optimize reaction conditions (e.g., DMF as solvent, 0°C to room temperature) to minimize side reactions.
- Purity optimization : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water. Monitor purity via HPLC (C18 column, UV detection at 254 nm) .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : Use - and -NMR in DMSO-d6 to confirm substituent positions and methoxy group integration. Compare chemical shifts with analogous dibenzo-oxazepines .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H] and fragmentation patterns.
- HPLC-PDA : Employ reverse-phase HPLC with photodiode array detection to assess purity (>98%) and identify UV-active impurities (λ = 210–300 nm) .
Q. How can researchers design initial biological activity assays for this compound?
- Methodological Answer :
- Target Selection : Align with the dibenzo-oxazepine scaffold’s known pharmacological profiles (e.g., kinase inhibition, GPCR modulation). Prioritize in vitro assays like enzyme inhibition (IC) or cell viability (MTT assay).
- Controls : Include positive controls (e.g., staurosporine for kinase assays) and solvent-only negative controls.
- Dose-Response : Test concentrations from 1 nM to 100 µM in triplicate. Use nonlinear regression to calculate EC/IC values .
Advanced Research Questions
Q. What strategies resolve contradictions in solubility data between computational predictions and experimental results?
- Methodological Answer :
- In Silico vs. Experimental Gap : Use COSMO-RS simulations to predict solubility in organic/aqueous mixtures, then validate experimentally via shake-flask method (UV-Vis quantification).
- Adjust Parameters : Account for polymorphic forms (e.g., via XRPD) and ionization states (pKa determination via potentiometry). Discrepancies often arise from unmodeled solid-state interactions .
Q. How can the degradation pathways of this compound be mechanistically elucidated under physiological conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to stress conditions (acidic/basic hydrolysis, oxidative, thermal, photolytic).
- LC-MS/MS Analysis : Identify degradation products using Q-TOF mass spectrometry. Compare fragmentation patterns with synthetic standards.
- Kinetic Modeling : Apply Arrhenius equations to extrapolate shelf-life under storage conditions .
Q. What computational methods are suitable for predicting binding modes of this compound with target proteins?
- Methodological Answer :
Molecular Docking : Use AutoDock Vina or Schrödinger Glide with flexible ligand sampling. Validate docking poses via MD simulations (GROMACS/AMBER).
Binding Free Energy Calculations : Apply MM-PBSA/GBSA to refine affinity predictions.
Experimental Validation : Cross-validate with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding constants .
Q. How can process parameters be optimized for scalable synthesis while maintaining stereochemical integrity?
- Methodological Answer :
- DOE (Design of Experiments) : Use a factorial design (e.g., 2 factorial) to test variables: temperature, catalyst loading, solvent polarity.
- In-line Analytics : Implement PAT (Process Analytical Technology) tools like ReactIR for real-time monitoring of reaction intermediates.
- Crystallization Control : Optimize anti-solvent addition rates to prevent amorphous phase formation, ensuring consistent polymorphic output .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
